N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound featuring multiple functional groups, including pyrazole, pyridine, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The pyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Indole Derivatives: Known for their diverse biological activities and structural similarities.
Thiadiazole Derivatives: Exhibit comparable chemical properties and applications.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of pyrazole, pyridine, and tetrahydrofuran moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
1676097-63-4 |
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Molecular Formula |
C20H28N4O3 |
Molecular Weight |
372.5g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-13-10-15(3)23(12-17-6-5-9-27-17)20(26)18(13)19(25)21-7-8-24-16(4)11-14(2)22-24/h10-11,17H,5-9,12H2,1-4H3,(H,21,25) |
InChI Key |
SSXRSZPVQCXOFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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